Bienvenue dans la boutique en ligne BenchChem!

Cyclotraxin B

Synaptic plasticity TrkB antagonist Ketamine

Cyclotraxin B offers a distinct allosteric mechanism, potently inhibiting both BDNF-dependent and basal TrkB signaling without blocking BDNF binding. This profile delivers submicromolar efficacy in hippocampal electrophysiology, unique utility for oncogenic TrkB or glucocorticoid-mediated activation studies, and validated in vivo blood-brain barrier penetration with anxiolytic-like behavioral readouts. Choose this compound for superior selectivity, reproducible experimental outcomes, and the ability to interrogate constitutive TrkB activity that BDNF-sequestering agents cannot address.

Molecular Formula C48H73N13O17S3
Molecular Weight 1200.4 g/mol
CAS No. 1203586-72-4
Cat. No. B612440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclotraxin B
CAS1203586-72-4
Molecular FormulaC48H73N13O17S3
Molecular Weight1200.4 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)CCSC)CC(=O)N)N)C(=O)O)CCC(=O)O)CCCCN)O
InChIInChI=1S/C48H73N13O17S3/c1-24(62)39-46(75)58-28(6-3-4-15-49)43(72)56-29(12-13-38(67)68)41(70)52-21-37(66)55-33(48(77)78)23-81-80-22-27(50)40(69)59-32(19-35(51)64)47(76)61-16-5-7-34(61)45(74)57-30(14-17-79-2)42(71)53-20-36(65)54-31(44(73)60-39)18-25-8-10-26(63)11-9-25/h8-11,24,27-34,39,62-63H,3-7,12-23,49-50H2,1-2H3,(H2,51,64)(H,52,70)(H,53,71)(H,54,65)(H,55,66)(H,56,72)(H,57,74)(H,58,75)(H,59,69)(H,60,73)(H,67,68)(H,77,78)/t24-,27+,28+,29+,30+,31+,32+,33+,34+,39+/m1/s1
InChIKeyJLBMMJHZUYBFGX-ZHTCEXBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
Storage-20°C

Cyclotraxin B CAS 1203586-72-4: Selective TrkB Negative Allosteric Modulator for Pain and Synaptic Plasticity Research


Cyclotraxin B (CTX-B) is a 1200 Da cyclic peptide that functions as a highly potent, selective, non-competitive antagonist (negative allosteric modulator) of the tropomyosin-related kinase B (TrkB) receptor, the primary receptor for brain-derived neurotrophic factor (BDNF) [1]. It allosterically alters TrkB receptor conformation to inhibit both BDNF-dependent and BDNF-independent (basal) TrkB activity without interfering with BDNF binding . The compound penetrates the blood-brain barrier upon systemic administration and exhibits analgesic and anxiolytic-like behavioral effects in rodent models [2].

Cyclotraxin B (1203586-72-4): Why TrkB Antagonist Substitution Compromises Experimental Reproducibility


TrkB antagonists are not interchangeable due to divergent mechanisms of action, selectivity profiles, and potency ranges. Cyclotraxin B acts via an allosteric mechanism that alters receptor conformation to inhibit both BDNF-dependent and BDNF-independent basal TrkB signaling, whereas pan-Trk inhibitors like K252a lack TrkB selectivity, and small-molecule TrkB antagonists such as ANA-12 exhibit substantially lower potency (IC50 = 45.6 nM for high-affinity site) [1]. Even among TrkB-targeting agents, the magnitude of effect varies dramatically across experimental contexts; for instance, Cyclotraxin B blocks synaptic enhancement at submicromolar concentrations where ANA-12 requires 20 μM [2]. These potency and mechanistic differences directly impact experimental outcomes, dosing requirements, and data interpretation in TrkB-dependent signaling studies.

Cyclotraxin B CAS 1203586-72-4: Quantitative Differentiation Evidence Versus TrkB Antagonist Comparators


Cyclotraxin B vs ANA-12: Submicromolar vs Micromolar Potency in Synaptic Enhancement Blockade

In a direct head-to-head electrophysiological comparison, Cyclotraxin B blocked synaptic enhancement by both ketamine and nitrous oxide (N2O) at submicromolar concentrations, whereas ANA-12 was ineffective at 1 μM against N2O and required a 20-fold higher concentration (20 μM) to achieve comparable blockade [1].

Synaptic plasticity TrkB antagonist Ketamine Nitrous oxide Electrophysiology

Cyclotraxin B vs ANA-12: 152-Fold Higher TrkB Antagonist Potency in Cellular Assays

Cross-study comparison of TrkB inhibitory potency reveals Cyclotraxin B (IC50 = 0.30 nM) is approximately 152-fold more potent than ANA-12 (IC50 = 45.6 nM for the high-affinity binding site) in cellular assays measuring BDNF-induced TrkB activity [1][2]. This represents class-level inference across independently reported assays.

TrkB inhibition BDNF signaling IC50 comparison Receptor pharmacology

Cyclotraxin B in Cold Allodynia: Prevention and Reversal of BDNF-Induced and Neuropathic Pain

In a murine trigeminal neuropathic pain model, systemic administration of Cyclotraxin B (CTX-B) both prevented and reversed cold allodynia induced by intracisternal BDNF injection (100 ng) and by partial infraorbital nerve constriction [1]. The compound demonstrated efficacy in both prophylactic (prevention) and therapeutic (reversal) dosing paradigms. Comparative data for other TrkB antagonists in this exact model are not reported in the same study.

Neuropathic pain Cold allodynia In vivo pharmacology Trigeminal pain

Cyclotraxin B Inhibition of BDNF-Independent Basal TrkB Activity: Unique Among TrkB Antagonists

Cyclotraxin B uniquely inhibits both BDNF-dependent and BDNF-independent (basal/constitutive) TrkB activity through its allosteric mechanism, whereas most TrkB-targeting agents including BDNF-sequestering approaches (e.g., TrkB-Fc) only block ligand-dependent activation [1]. The non-selective pan-Trk inhibitor K252a also inhibits basal activity but lacks TrkB selectivity, affecting TrkA and TrkC [2]. This represents class-level inference regarding the unique allosteric mechanism.

Basal TrkB activity Allosteric modulation BDNF-independent signaling K252a comparison

Cyclotraxin B CAS 1203586-72-4: Evidence-Backed Research Application Scenarios


Electrophysiological Studies of TrkB-Dependent Synaptic Plasticity Requiring Submicromolar Antagonist Concentrations

Cyclotraxin B is the preferred TrkB antagonist for hippocampal slice electrophysiology experiments investigating ketamine- or N2O-induced synaptic potentiation, where it demonstrates effective blockade at submicromolar concentrations, in contrast to ANA-12 which requires 20 μM for comparable efficacy [1]. This lower working concentration minimizes potential off-target effects and compound solubility challenges in perfusion systems.

Preclinical Neuropathic Pain Research in Trigeminal or Central Sensitization Models

Cyclotraxin B is validated for both prophylactic and therapeutic intervention in rodent neuropathic pain models, including cold allodynia induced by BDNF administration or infraorbital nerve constriction [2], as well as central sensitization following subcutaneous electrical stimulation [3]. The compound's demonstrated ability to reverse established hyperalgesia when administered 3 days post-induction makes it suitable for studies investigating pain maintenance mechanisms rather than solely pain initiation.

Studies of Constitutive (BDNF-Independent) TrkB Signaling

For research requiring specific inhibition of basal, BDNF-independent TrkB activity—such as studies of receptor density-dependent activation, certain oncogenic TrkB signaling contexts, or glucocorticoid-induced TrkB activation in neurons—Cyclotraxin B provides a unique tool that BDNF-sequestering approaches cannot replicate [4]. The compound's allosteric mechanism enables inhibition of constitutive TrkB activity while maintaining TrkB selectivity, unlike pan-Trk inhibitors such as K252a.

In Vivo Studies Requiring Blood-Brain Barrier Penetration with Behavioral Readouts

Cyclotraxin B crosses the blood-brain barrier upon systemic administration and produces quantifiable anxiolytic-like behavioral effects in the elevated plus maze comparable to diazepam, without antidepressant-like activity [4]. This established in vivo pharmacokinetic-behavioral profile distinguishes it from TrkB antagonists with limited or uncharacterized brain penetration, making it suitable for studies correlating central TrkB inhibition with behavioral outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclotraxin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.